2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C16H18O4S. It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis. This compound is known for its ester-like properties and is often utilized in various chemical reactions due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-(benzyloxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the alcohol and the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine derivative of the original compound.
Hydrolysis: The major products are 2-(benzyloxy)ethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and amines, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: It serves as a monomer or comonomer in the production of specialty polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group or intermediate in chemical reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzyl group provides stability and can be removed under specific conditions, allowing for the selective deprotection of functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethanol tosylate
- 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate is unique due to its specific combination of a benzyloxy group and a 4-methylbenzenesulfonate group. This combination provides both stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to act as a protecting group and participate in nucleophilic substitution reactions sets it apart from other similar compounds .
Biological Activity
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate, also known by its CAS number 4981-83-3, is an organic compound that has garnered attention due to its potential biological activities. This compound features a sulfonate group, which is known for its ability to enhance solubility and reactivity in biological systems. Despite limited specific studies directly focused on its biological activity, insights can be drawn from related compounds and structural analogs.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula : C12H14O3S
- Molecular Weight : 238.30 g/mol
- Functional Groups :
- Benzyloxy group
- Sulfonate group (good leaving group)
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures have demonstrated various biological activities. The following are potential areas of activity based on structural similarities:
- Antimicrobial Activity : Compounds with sulfonate groups often exhibit antibacterial properties. For instance, sulfonamide drugs are well-known for their effectiveness against bacterial infections.
- Enzyme Inhibition : The presence of the sulfonate moiety may allow this compound to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Cytotoxicity : Some derivatives of benzenesulfonates have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
Sulfanilamide | Antibacterial | |
Benzene Sulfonamide Derivatives | Anticancer | |
Chalcone Derivatives | Antiproliferative |
Case Study: Antimicrobial Properties
A study examining the antimicrobial properties of various benzenesulfonamides reported significant antibacterial activity against Gram-positive bacteria. The mechanism of action was attributed to inhibition of folic acid synthesis, a critical pathway for bacterial growth. This suggests that this compound could potentially exhibit similar antimicrobial properties due to its structural characteristics.
Case Study: Enzyme Inhibition
Research on enzyme inhibitors has highlighted the role of sulfonate groups in enhancing binding affinity to target enzymes. For example, studies on sulfonamide derivatives indicated their effectiveness in inhibiting dihydropteroate synthase, an enzyme crucial for bacterial survival. This provides a framework for hypothesizing that this compound may also act as an enzyme inhibitor, warranting further investigation.
Properties
IUPAC Name |
2-phenylmethoxyethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFGZWMDNDYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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